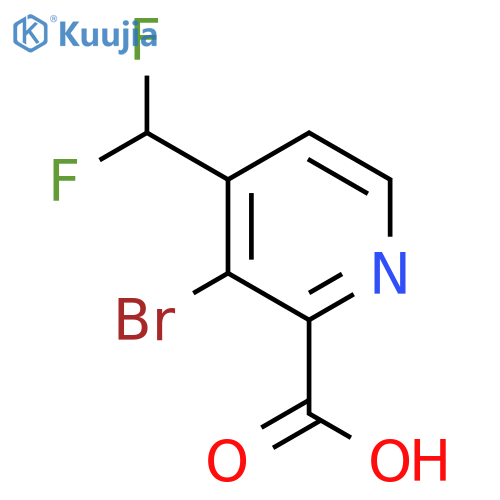Cas no 1805297-13-5 (3-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid)
3-ブロモ-4-(ジフルオロメチル)ピリジン-2-カルボン酸は、有機合成や医農薬中間体として重要なピリジン誘導体です。臭素原子とジフルオロメチル基の導入により、分子の反応性が向上し、官能基変換の多様性が特徴です。カルボキシル基の存在により、さらに誘導体化が可能で、医薬品や農薬の開発において有用な骨格を提供します。特に、フッ素原子の導入により、代謝安定性や脂溶性の調整が可能となるため、生物活性化合物の設計において優れた特性を示します。高純度での供給が可能で、研究開発用途に適しています。

1805297-13-5 structure
商品名:3-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid
CAS番号:1805297-13-5
MF:C7H4BrF2NO2
メガワット:252.012968063354
CID:4847755
3-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid
-
- インチ: 1S/C7H4BrF2NO2/c8-4-3(6(9)10)1-2-11-5(4)7(12)13/h1-2,6H,(H,12,13)
- InChIKey: NOSOUGOORHYVIB-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(=O)O)=NC=CC=1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 203
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 2
3-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029076511-1g |
3-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid |
1805297-13-5 | 97% | 1g |
$1,564.50 | 2022-04-01 | |
| Alichem | A029076511-250mg |
3-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid |
1805297-13-5 | 97% | 250mg |
$470.40 | 2022-04-01 | |
| Alichem | A029076511-500mg |
3-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid |
1805297-13-5 | 97% | 500mg |
$798.70 | 2022-04-01 |
3-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid 関連文献
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
1805297-13-5 (3-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid) 関連製品
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
